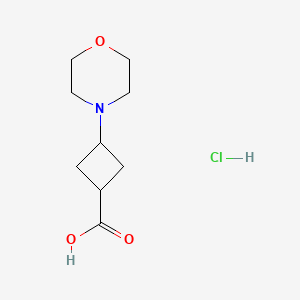

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride

Description

3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride is a synthetic organic compound combining a cyclobutane backbone with a morpholine substituent and a carboxylic acid group, stabilized as a hydrochloride salt. Morpholine derivatives are frequently utilized in medicinal chemistry due to their solubility-enhancing properties and ability to modulate pharmacokinetic profiles . The hydrochloride salt form improves aqueous solubility, a critical feature for drug development .

Properties

IUPAC Name |

3-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c11-9(12)7-5-8(6-7)10-1-3-13-4-2-10;/h7-8H,1-6H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOUSADKLBOIKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2CC(C2)C(=O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride typically involves the reaction of morpholine with cyclobutanone, followed by carboxylation and subsequent hydrochloride salt formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid hydrochloride with related morpholine-containing hydrochlorides:

Key Observations:

- Cyclobutane and Cyclopentane analogs balance strain and stability, with cyclobutane offering moderate rigidity for targeted binding . Benzene-containing analogs (e.g., 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride) benefit from aromatic conjugation, improving thermal and chemical stability .

- Solubility and Salt Forms: Hydrochloride salts universally enhance aqueous solubility, critical for bioavailability. For example, 3-(Morpholin-4-ylmethyl)benzoic acid hydrochloride hydrate has a molecular weight of 257.71 g/mol and is explicitly noted for its pharmaceutical applications .

Biological Activity

3-Morpholin-4-ylcyclobutane-1-carboxylic acid; hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

3-Morpholin-4-ylcyclobutane-1-carboxylic acid; hydrochloride is characterized by its morpholine ring and cyclobutane structure, which contribute to its unique pharmacological properties. The hydrochloride salt form enhances its solubility in aqueous environments, facilitating biological assays.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body.

Key Mechanisms:

- Receptor Interaction: The compound may act on various receptors, including neurotransmitter receptors and enzymes involved in signaling pathways.

- Enzyme Inhibition: It has been suggested that 3-Morpholin-4-ylcyclobutane-1-carboxylic acid can inhibit specific enzymes, potentially affecting cellular processes such as proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid.

Case Study:

In a study evaluating various cyclobutane derivatives, it was found that certain analogs demonstrated significant cytotoxicity against human cancer cell lines (e.g., MCF-7 and HeLa). The mechanism was linked to the disruption of cell membrane integrity, leading to apoptosis .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. It has been shown to mitigate neurotoxicity induced by certain chemicals in vitro, suggesting potential applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's.

Pharmacokinetics

The pharmacokinetic profile of 3-Morpholin-4-ylcyclobutane-1-carboxylic acid suggests it follows Lipinski’s Rule of Five, indicating good oral bioavailability. Studies on absorption, distribution, metabolism, and excretion (ADME) are essential for understanding its therapeutic potential.

Research Findings Summary

Q & A

Q. Purity Validation :

- HPLC : Use a C18 column with a mobile phase of acetonitrile:phosphate buffer (pH 3.0, 70:30) at 1.0 mL/min, UV detection at 220 nm .

- Melting Point : Compare observed values (e.g., 160–163°C) to literature standards; discrepancies may indicate impurities .

Basic: What spectroscopic techniques are critical for structural elucidation?

Answer:

- NMR :

- FT-IR : Bands at 2500–3000 cm⁻¹ (N–H stretch of hydrochloride salt) and 1700 cm⁻¹ (C=O stretch) .

- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 218.2 (free base) and 254.6 (hydrochloride) .

Advanced: How can researchers optimize reaction yields for large-scale synthesis?

Answer:

-

Experimental Design : Apply factorial design to test variables (e.g., temperature, solvent ratio, catalyst loading). For example:

Factor Range Tested Optimal Value Temp 60–100°C 80°C Morpholine Equiv. 1.5–2.5 2.0 Reaction Time 6–12 h 10 h -

Catalyst Screening : Test acidic catalysts (e.g., thiamine hydrochloride, which enhances cyclization efficiency ).

Advanced: How can analytical methods resolve contradictions in reported physicochemical data (e.g., melting points)?

Answer:

Discrepancies in melting points (e.g., 160–163°C vs. 247–251°C for related morpholine hydrochlorides) arise from:

- Polymorphism : Perform X-ray diffraction (XRD) to identify crystalline forms.

- Hydration State : Use thermogravimetric analysis (TGA) to detect water content.

- Impurity Profiling : Combine HPLC with mass spectrometry to detect trace byproducts .

Advanced: What strategies improve stability in formulation studies (e.g., hydrogels)?

Answer:

- Excipient Screening : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance solubility without destabilizing the API .

- pH Optimization : Maintain pH 5.0–6.0 to prevent hydrolysis of the morpholine ring .

- In Vitro Release Testing : Employ Franz diffusion cells with synthetic membranes to model drug release kinetics .

Advanced: How can researchers validate new HPLC methods for impurity profiling?

Answer:

-

Forced Degradation : Expose the compound to heat, light, and acidic/basic conditions to generate degradation products.

-

Validation Parameters :

Parameter Requirement Result Linearity R² ≥ 0.999 0.9995 LOD ≤0.1% 0.05% Recovery 98–102% 99.8% -

Cross-Validation : Compare with UPLC-MS/MS for high-sensitivity confirmation .

Advanced: What computational tools predict interactions in pharmacological studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.